

Technical Support Center: Stability and Long-Term Storage of 1-Pentadecene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Pentadecene

Cat. No.: B078149

[Get Quote](#)

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for **1-pentadecene**. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your **1-pentadecene** stocks. As a long-chain alpha-olefin, **1-pentadecene** is susceptible to specific degradation pathways that can compromise experimental outcomes and pose safety risks if not managed correctly. This document provides in-depth answers to common questions and troubleshooting guidance based on established chemical principles and industry best practices.

Frequently Asked Questions (FAQs)

Q1: What is **1-pentadecene** and what are its critical physical properties?

1-Pentadecene is a linear alpha-olefin, which is a hydrocarbon with a double bond at the primary or "alpha" position of its 15-carbon chain.^{[1][2]} This terminal double bond is the most reactive site of the molecule and is central to its utility in chemical synthesis as well as its primary point of degradation. Its physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₃₀	[3][4]
Molecular Weight	210.40 g/mol	[5]
Appearance	Colorless, clear liquid	[3]
Boiling Point	268-269 °C	[6]
Melting Point	-4 °C	[6]
Density	~0.775 g/mL at 25 °C	[6]
Flash Point	>110 °C (>230 °F)	[6][7]
Water Solubility	Not miscible or difficult to mix	[3]

Q2: What is the primary degradation pathway for **1-pentadecene** during storage?

The primary degradation pathway is autoxidation.[8] This is a free-radical chain reaction initiated by exposure to atmospheric oxygen.[8] The process is often catalyzed by light and heat. For an alpha-olefin like **1-pentadecene**, the reaction with oxygen readily forms hydroperoxides and other oxygenated species at the allylic position (the carbon adjacent to the double bond).[1][8] These peroxides are not only impurities that can interfere with sensitive chemical reactions but can also become dangerously explosive, especially upon concentration during distillation or evaporation.

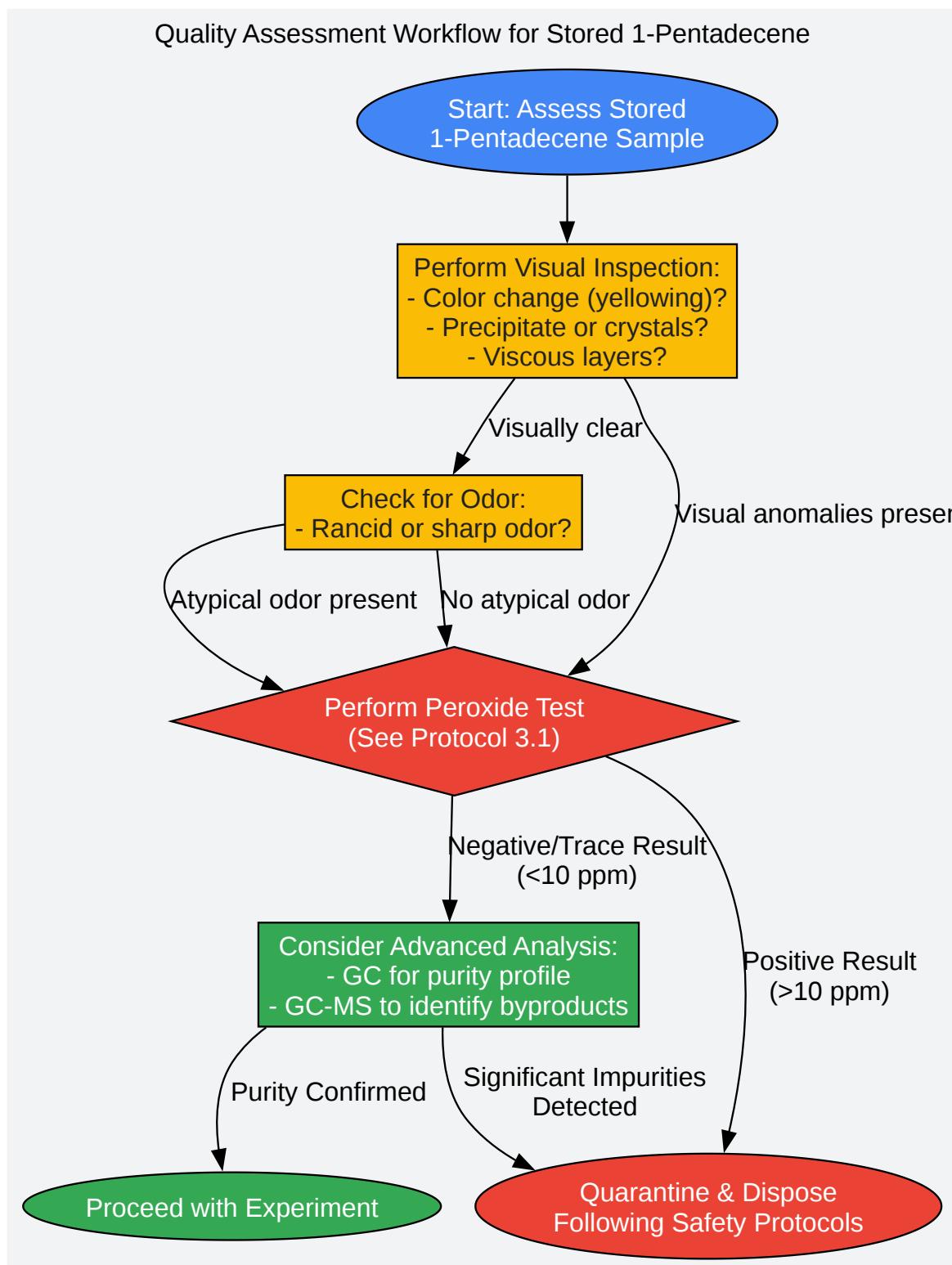
Q3: What are the ideal long-term storage conditions for **1-pentadecene**?

To ensure maximum stability and prevent degradation, **1-pentadecene** should be stored with careful control of its environment. The key is to mitigate the factors that promote autoxidation.

Parameter	Recommendation	Rationale
Temperature	Store in a cool, dry place. Recommended <15°C.	Reduces the rate of chemical reactions, including oxidation.
Atmosphere	Store under an inert atmosphere (e.g., Nitrogen or Argon).	Essential for preventing reaction with atmospheric oxygen, which is the primary driver of peroxide formation. [1]
Light Exposure	Store in an amber or opaque container, away from light.	Light can catalyze the formation of free radicals that initiate the autoxidation chain reaction.
Container	Tightly sealed container made of appropriate material (see Q4).	Prevents exposure to oxygen and moisture. [9] [10]
Purity	Use high-purity 1-pentadecene, preferably with an inhibitor.	Impurities can sometimes act as catalysts for degradation. Inhibitors like BHT scavenge free radicals.

Q4: What container materials are suitable for storing **1-pentadecene**?

For long-term storage, it is crucial to use non-reactive containers. Chemically resistant glass, such as borosilicate amber glass bottles with PTFE-lined caps, is an excellent choice. If metal containers are used, stainless steel is generally acceptable. Avoid materials that can leach impurities or potentially catalyze oxidation. Always ensure the container is tightly sealed to prevent the ingress of air and moisture.[\[9\]](#)


Q5: What is the expected shelf-life of **1-pentadecene**?

Under ideal storage conditions (refrigerated, under inert gas, protected from light), an unopened container of high-purity, inhibited **1-pentadecene** can be stable for several years. However, once a container is opened, its shelf-life decreases significantly due to repeated exposure to atmospheric oxygen. It is best practice to date the container upon receipt and upon

opening. For opened containers of uninhibited **1-pentadecene**, it is recommended to test for peroxides after 1 year and before any use involving heating or distillation.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter with your **1-pentadecene** stocks. The following diagram provides a decision-making workflow for assessing the quality of a stored sample.

[Click to download full resolution via product page](#)

Caption: Decision tree for assessing the quality of stored **1-pentadecene**.

Q: I've noticed my **1-pentadecene** has turned slightly yellow and has a sharp odor. What should I do?

A: A yellow color and a sharp, rancid odor are classic indicators of oxidation.^[1] The double bond in **1-pentadecene** can be cleaved during oxidation to form smaller, more volatile compounds like aldehydes, which often have sharp odors. The yellowing is typically due to the formation of polymeric peroxide species and other chromophores.

Causality: This degradation is caused by prolonged or repeated exposure to atmospheric oxygen.

Recommended Action:

- Do NOT use the material, especially for applications involving heat, distillation, or sensitive catalysts. Concentrating peroxidized olefins can lead to violent decomposition.
- Immediately perform a qualitative test for peroxides (see Protocol 3.1).
- If the test is positive, the material should be considered hazardous. Quarantine the bottle and label it clearly.
- Arrange for disposal according to your institution's hazardous waste procedures.

Q: My reaction, which uses a transition metal catalyst, is failing with an older bottle of **1-pentadecene**. The liquid is still clear. What could be the cause?

A: Even if the liquid appears clear, low levels of peroxides or other oxygenated species may have formed. These compounds can act as potent inhibitors or poisons for many sensitive transition metal catalysts, leading to low conversion or complete reaction failure.

Causality: Peroxides can oxidize the active metal center of a catalyst, rendering it inactive. Other degradation byproducts can act as interfering ligands.

Recommended Action:

- Test the **1-pentadecene** stock for peroxides. Even low, visually undetectable levels can be sufficient to poison a catalyst.

- If peroxides are absent, verify the purity of the **1-pentadecene** using an analytical technique like Gas Chromatography (GC).[\[12\]](#)[\[13\]](#) Compare the chromatogram to a reference standard to check for the presence of isomers or other impurities that may have been present initially or formed over time.
- If purity is compromised, acquire a fresh, high-purity stock of **1-pentadecene** for your experiments.

Q: I need to distill **1-pentadecene** to achieve higher purity. What safety precautions are essential?

A: Distilling any olefin, including **1-pentadecene**, that has been stored for a period carries a significant risk of explosion if peroxides are present. Peroxides are typically less volatile than the parent olefin and will concentrate in the distillation pot as the olefin is removed, creating a shock-sensitive and explosive residue.

Causality: The concentration of thermally unstable peroxides in the distillation flask creates a critical safety hazard.

Mandatory Safety Protocol:

- **ALWAYS** test the **1-pentadecene** for peroxides immediately before distillation, even if it is from a new bottle.
- If the peroxide test is positive, do **NOT** distill the material. The peroxides must be removed first using a chemical reduction method (e.g., washing with a fresh, acidic ferrous sulfate solution) or by passing the liquid through a column of activated alumina.
- Only after a negative peroxide test should you proceed with distillation.
- Never distill the flask to dryness. Always leave a small amount of liquid residue.
- Perform the distillation behind a blast shield in a certified fume hood.

Experimental Protocols

Protocol 3.1: Qualitative and Semi-Quantitative Testing for Peroxides

This protocol is based on the oxidation of iodide (I^-) to iodine (I_2) by peroxides. The resulting iodine can be detected by its characteristic color.

Materials:

- Sample of **1-pentadecene** to be tested
- Glacial acetic acid
- Sodium iodide (NaI) or potassium iodide (KI), solid
- Starch solution (optional, for higher sensitivity)
- Two clean glass test tubes

Procedure:

- Prepare the Control: Add 1 mL of glacial acetic acid to a clean test tube. Add approximately 0.1 g of solid potassium iodide and swirl to mix. This is your negative control. Note any initial color. A faint yellow may develop over time due to air oxidation, which is why a simultaneous sample test is crucial.[11]
- Prepare the Sample: In a separate test tube, add 1 mL of the **1-pentadecene** sample.
- Add Reagent: Add 1 mL of the freshly prepared acetic acid/KI solution to the test tube containing the **1-pentadecene**.
- Observe: Cap the tube and shake vigorously for 30 seconds. Allow the layers to separate.
- Interpret Results:
 - Negative: The aqueous (lower) layer remains colorless or matches the faint color of the control. This indicates a peroxide concentration of <10 ppm.

- Positive (Low): A pale to distinct yellow color develops in the aqueous layer. This indicates the presence of peroxides.[14]
- Positive (High): A dark brown or purple-brown color develops. This indicates a high and potentially dangerous concentration of peroxides.[14]
- High Sensitivity (Optional): If the result is faintly yellow and you need to confirm trace amounts, add one drop of a saturated aqueous starch solution. A blue-black color confirms the presence of iodine, and thus peroxides.[11]

References

- Shell Chemicals. (2009). Storage and handling of NEODENE and SHOP olefins.
- Chevron Phillips Chemical Company. Alpha Olefin Waxes.
- Yeh, G. K., Claflin, M. S., & Ziemann, P. J. (2015). Products and Mechanism of the Reaction of **1-Pentadecene** with NO₃ Radicals and the Effect of a –ONO₂ Group on Alkoxy Radical Decomposition. *The Journal of Physical Chemistry A*. [Link]
- Möller Chemie. (2023). Safety data sheet according to 1907/2006/EC, Article 31.
- The Good Scents Company. **1-pentadecene**. [Link]
- Wikipedia.
- University of St Andrews. Peroxide Forming Solvents. [Link]
- Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
- PubChem - NIH. **1-Pentadecene**. [Link]
- Da Vinci Laboratory Solutions. Determination of Peroxides in Various Chemical Products by the Fast Peroxide Analyzer (FPA). [Link]
- Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents. [Link]
- UK Science Technician Community. (2017). peroxide tests. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. shell.com [shell.com]

- 2. [2. benchchem.com](http://2.benchchem.com) [benchchem.com]
- 3. 13360-61-7 CAS MSDS (1-PENTADECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-Pentadecene [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1-pentadecene, 13360-61-7 [thegoodsentscompany.com]
- 8. Autoxidation - Wikipedia [en.wikipedia.org]
- 9. moellerchemie.com [moellerchemie.com]
- 10. marathonpetroleum.com [marathonpetroleum.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. agilent.com [agilent.com]
- 14. community.preprint.org [community.preprint.org]
- To cite this document: BenchChem. [Technical Support Center: Stability and Long-Term Storage of 1-Pentadecene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078149#stability-and-long-term-storage-of-1-pentadecene\]](https://www.benchchem.com/product/b078149#stability-and-long-term-storage-of-1-pentadecene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com